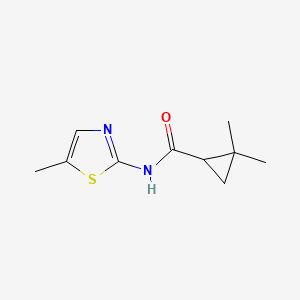

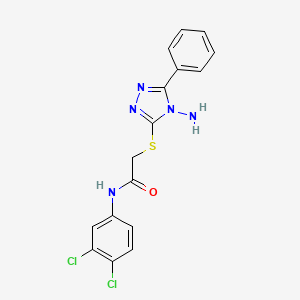

2,2-dimethyl-N-(5-methylthiazol-2-yl)cyclopropane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2,2-dimethyl-N-(5-methylthiazol-2-yl)cyclopropane-1-carboxamide is a chemical entity that is presumed to have potential biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, the cyclopropane core is a common motif in medicinal chemistry due to its unique chemical reactivity and ability to modulate biological properties.

Synthesis Analysis

The synthesis of compounds related to this compound can be complex, involving multiple steps such as the Dimroth reaction and amidation, as seen in the synthesis of a related triazole compound . The Dimroth reaction is particularly useful for constructing heterocyclic compounds, which are often found in pharmaceuticals. The synthesis process is likely to require careful control of reaction conditions to ensure the correct orientation of substituents around the cyclopropane ring.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the strain in the three-membered ring, which can influence the overall geometry of the molecule. For example, in a related compound, the cyclopropane ring is oriented almost perpendicular to an adjacent benzene ring, indicating significant steric interactions that can affect the molecule's reactivity and interaction with biological targets . The dihedral angles between different planes in the molecule are crucial for understanding its three-dimensional shape and potential binding conformations.

Chemical Reactions Analysis

Cyclopropane-containing compounds can undergo various chemical reactions, including ring-opening reactions due to the ring strain. The related research on chrysanthemic acid derivatives shows that the cyclopropane ring can be cleaved under certain conditions, leading to novel rearrangement products . These reactions are important for modifying the structure of cyclopropane derivatives to enhance their biological activity or to produce new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a cyclopropane ring, along with other substituents like the thiazolyl group, would affect its polarity, solubility, and stability. The crystal structure of a related compound shows intermolecular interactions such as hydrogen bonding and weak van der Waals forces, which are significant for the compound's solid-state properties and could also influence its solubility and melting point .

Scientific Research Applications

Biological Effects of Related Compounds

Research on compounds such as acetamide, formamide, and their derivatives offers insights into their biological consequences, which could parallel the effects and applications of 2,2-dimethyl-N-(5-methylthiazol-2-yl)cyclopropane-1-carboxamide in scientific research. Kennedy (2001) provides an updated review on the toxicology of related compounds, emphasizing their commercial importance and the biological responses to exposure, which could inform potential applications of this compound in biological studies (Kennedy, 2001).

Synthesis and Reactivity of Heteroaromatics

The synthesis of novel functionalized heteroaromatic compounds, including the exploration of new rearrangements and the revision of structures originally assigned to several molecules, as discussed by Moustafa et al. (2017), could provide a framework for understanding the chemical synthesis and potential reactivity of this compound (Moustafa et al., 2017).

Liquid Crystal Research

The study of methylene-linked liquid crystal dimers and the discovery of new mesophases, as investigated by Henderson and Imrie (2011), highlights the potential of cyclopropane derivatives in materials science, particularly in the development of new liquid crystal technologies (Henderson & Imrie, 2011).

Synthetic Routes for Triazoles

The exploration of synthetic routes for 1,4-disubstituted 1,2,3-triazoles by Kaushik et al. (2019) showcases the importance of N-heterocyclic compounds in various fields such as drug discovery and material science. This research could provide insights into the synthetic versatility of compounds like this compound and their potential applications (Kaushik et al., 2019).

Applications in Environmental and Health Research

The synthesis and characterization of methylated and thiolated arsenic species for environmental and health research, as reviewed by Cullen et al. (2016), underscore the significance of developing specific compounds for studying environmental fate and human health effects. This review might parallel the importance of detailed studies on compounds like this compound in similar contexts (Cullen et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary widely depending on the specific derivative and its structure .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . This can include binding to the active site of an enzyme to inhibit its function, or interacting with a receptor to either stimulate or block its activity .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can be influenced by factors such as the specific structure of the derivative, its lipophilicity, and its interactions with transport proteins .

Result of Action

Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . These can include inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death in cancer cells .

Action Environment

The activity of thiazole derivatives can be influenced by factors such as ph, temperature, and the presence of other molecules .

properties

IUPAC Name |

2,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-6-5-11-9(14-6)12-8(13)7-4-10(7,2)3/h5,7H,4H2,1-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMJKPPLNPSWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CC2(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

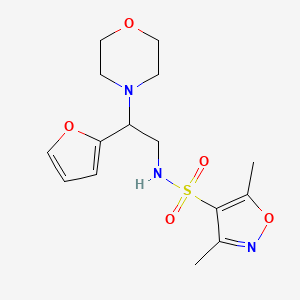

![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)

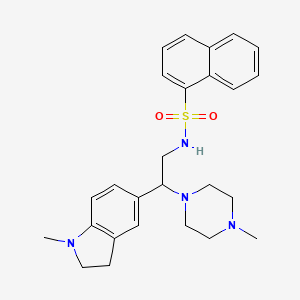

![1-[(4-fluorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2506688.png)

![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)

![3-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2506700.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2506702.png)